molecular formula C22H28ClN3O3S B2603974 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216701-36-8

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2603974
CAS No.: 1216701-36-8
M. Wt: 449.99
InChI Key: QCCVMZOMPONXKG-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethoxybenzamide moiety, and a benzo[d]thiazolyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethoxybenzamide moiety: This is achieved through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the dimethylamino group: This step typically involves alkylation reactions using dimethylamine and suitable alkylating agents.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-15-7-9-17-20(13-15)29-22(23-17)25(12-6-11-24(2)3)21(26)16-8-10-18(27-4)19(14-16)28-5;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVMZOMPONXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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